molecular formula C18H14O2S B12850043 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B12850043
M. Wt: 294.4 g/mol
InChI Key: LIGOVKWZNSDDAF-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.

    Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be accomplished through the reaction of the benzyloxybenzene with a thiophene precursor, such as 2-bromo-5-chlorothiophene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).

    Introduction of the Aldehyde Group: The final step involves the introduction of the aldehyde group. This can be achieved through the formylation of the thiophene ring using a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 4-[4-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Benzyloxy)phenyl]-2-thiophenemethanol: A reduced form of the compound with an alcohol group instead of an aldehyde.

    4-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde.

    4-[4-(Benzyloxy)phenyl]-2-thiophenenitrile: A nitrile derivative with a cyano group instead of an aldehyde.

Uniqueness

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to its combination of a benzyloxyphenyl group and a thiophene ring with an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H15O2S\text{C}_{16}\text{H}_{15}\text{O}_2\text{S}

This structure features a thiophene ring, which is known for its biological activity, and a benzyloxy group that may enhance its pharmacological properties.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, Schiff base ligands derived from similar structures have shown the ability to scavenge free radicals effectively, which is essential in preventing cellular damage caused by oxidative stress .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compoundTBDFree radical scavenging
Related Schiff Base Ligand25DPPH scavenging
BHT (Butylated Hydroxytoluene)45ROS generation

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar thiophene structures have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives containing thiophene rings have been reported to inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values as low as 8 nM .

Case Study: MCF-7 Cell Line
In a study examining the cytotoxicity of thiophene derivatives, it was found that compounds with structural similarities to this compound exhibited potent anti-proliferative effects. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Thiophene Derivative AMCF-78PI3K inhibition
Thiophene Derivative BHeLa20Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Studies indicate that thiophene-containing compounds can exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell membranes and inhibit essential metabolic pathways.

Table 3: Antimicrobial Activity Overview

MicroorganismCompoundMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusThis compoundTBD
Escherichia coliThiophene Derivative C15
Candida albicansThiophene Derivative D10

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-11-18-10-16(13-21-18)15-6-8-17(9-7-15)20-12-14-4-2-1-3-5-14/h1-11,13H,12H2

InChI Key

LIGOVKWZNSDDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=C3)C=O

Origin of Product

United States

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